Cellular Anti-Proliferative Potency in H358 NSCLC: K-Ras G12C-IN-1 vs. ARS-1620
In NCI-H358 (KRAS G12C-mutant) NSCLC cell viability assays, K-Ras G12C-IN-1 (compound 20a) demonstrates an IC50 of 0.5 μM after 72-hour treatment [1]. This potency is approximately 3-fold superior to the benchmark tool compound ARS-1620, which exhibits an average IC50 of 1.32-1.59 μM in the same cell line [2][3].
| Evidence Dimension | Cellular Anti-Proliferative Potency |
|---|---|
| Target Compound Data | IC50 = 0.5 μM |
| Comparator Or Baseline | ARS-1620: IC50 = 1.32-1.59 μM |
| Quantified Difference | ~3-fold lower IC50 (higher potency) |
| Conditions | NCI-H358 (KRAS G12C) cells; 72-hour viability assay |
Why This Matters
This ~3-fold potency advantage in a widely used model cell line directly impacts the effective concentration range required for cell-based studies, potentially reducing off-target liabilities associated with higher compound concentrations.
- [1] Cheng R, et al. Design, synthesis, and evaluation of 4(1H)-quinolinone and urea derivatives as KRASG12C inhibitors with potent antitumor activity against KRAS-mutant non-small cell lung cancer. Eur J Med Chem. 2022 Dec 15;244:114808. View Source
- [2] Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity. (2022). ScienceDirect. View Source
- [3] Anjiechem. ARS-1620 product page. (n.d.). View Source
